molecular formula C8H15NO B11828557 [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol

[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol

Cat. No.: B11828557
M. Wt: 141.21 g/mol
InChI Key: FHYNZKAAWIRXJU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,6S)-6-methyl-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound that features a unique azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require precise control of temperature and pressure to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the azabicycloheptane structure. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol

InChI

InChI=1S/C8H15NO/c1-7-2-3-9-5-8(7,4-7)6-10/h9-10H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

FHYNZKAAWIRXJU-HTQZYQBOSA-N

Isomeric SMILES

C[C@]12CCNC[C@]1(C2)CO

Canonical SMILES

CC12CCNCC1(C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.